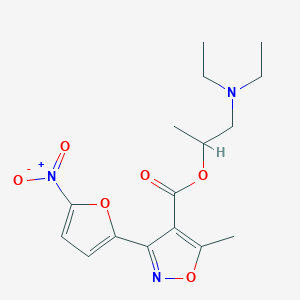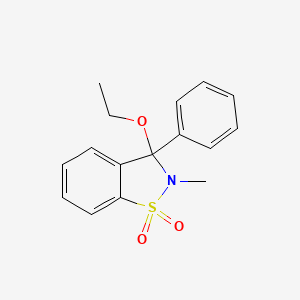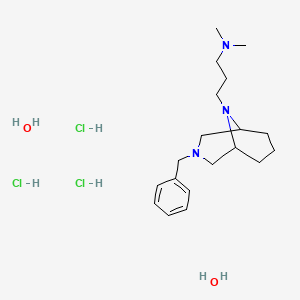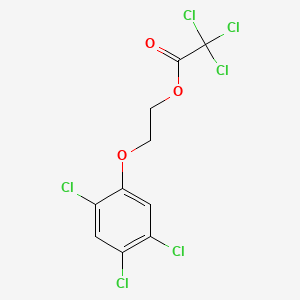
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester is a chemical compound with the molecular formula C13H18N2O3. . This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various industries, including pharmaceuticals, agriculture, and chemical manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester typically involves the reaction of carbanilic acid derivatives with dimethylcarbamoyl chloride and ethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Carbanilic acid derivative+Dimethylcarbamoyl chloride+Ethanol→Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester+HCl
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene-free methods to enhance safety and environmental sustainability. One such method includes the reaction of amines with organic carbonates like dimethyl carbonate in the presence of catalysts such as iron-chrome catalysts . This method is advantageous as it avoids the use of toxic and corrosive phosgene.
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbanilic acid and ethanol.
Oxidation: The compound can be oxidized to form N-(dimethylcarbamoylmethyl)carbanilic acid.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products
Hydrolysis: Carbanilic acid and ethanol.
Oxidation: N-(dimethylcarbamoylmethyl)carbanilic acid.
Substitution: Various substituted carbamates depending on the reagents used.
Aplicaciones Científicas De Investigación
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of pesticides and herbicides due to its carbamate structure.
Mecanismo De Acción
The mechanism of action of carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals and pesticides .
Comparación Con Compuestos Similares
Carbanilic acid, N-(dimethylcarbamoylmethyl)-, ethyl ester can be compared with other carbamate compounds such as:
Ethyl carbamate: Used in the synthesis of pharmaceuticals and as a preservative.
Methyl carbamate: Used in the production of pesticides and as an intermediate in organic synthesis.
Phenyl carbamate: Studied for its potential biological activities and used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
101265-52-5 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
ethyl N-[2-(dimethylamino)-2-oxoethyl]-N-phenylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(17)15(10-12(16)14(2)3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Clave InChI |
KKKOWMCMYOJAPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


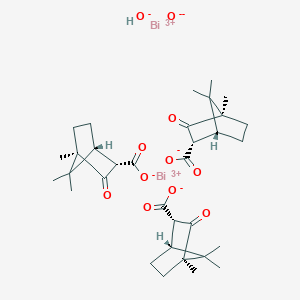
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)
![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)

![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)


![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
